2-(3-Hydroxythietan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxythietan-3-yl)propanoic acid is an organic compound characterized by a thietan ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the ethylenation of aldehydes to produce 3-propanal derivatives, which are then subjected to a series of reactions including Knoevenagel condensation, olefin reduction, decarboxylation, and carboxylic acid reduction . Another method involves the preparation of 3-aryl-2-hydroxy propanoic acid derivatives through a process that includes the reaction of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reagents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxythietan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thietan ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation , reducing agents such as sodium borohydride for reduction , and various catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(3-Hydroxythietan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxythietan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in metabolic pathways involving the conversion to propionyl coenzyme A (propionyl-CoA), which is further metabolized in the body . The compound’s effects on biological systems are mediated through its interactions with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: A monocarboxylic acid with a hydroxyphenyl group.
3-(3-Hydroxyphenyl)propanoic acid: A derivative with a hydroxyphenyl group in a different position.
2-Hydroxy-3-(thiophen-2-yl)propanoic acid: A compound with a thiophene ring instead of a thietan ring.
Uniqueness
2-(3-Hydroxythietan-3-yl)propanoic acid is unique due to its thietan ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H10O3S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(3-hydroxythietan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(5(7)8)6(9)2-10-3-6/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
VHITWVBVJXRNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C1(CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.